N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine is a chemical compound that belongs to a class of compounds known as acylated amino acids. This compound is notably recognized as an impurity reference material related to Valsartan, a well-known antihypertensive medication. Its molecular formula is , and it has a molecular weight of approximately 421.49 g/mol. The compound is categorized primarily under cardiac drugs and beta blockers, specifically as an impurity reference material within pharmaceutical contexts .
The synthesis of N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine typically involves multi-step organic reactions. A common method includes the acylation of valine with butanoyl chloride in the presence of a suitable base to facilitate the formation of the amide bond. The biphenyl moiety with a tetrazole substituent can be introduced through coupling reactions, possibly utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar reagents that promote the formation of amide bonds between carboxylic acids and amines.
The molecular structure of N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine can be represented using various structural notations:
CCCC(=O)N(Cc1ccc(cc1)c2ccccc2c3nnn[nH]3)[C@@H](C(C)C)C(=O)OInChI=1S/C23H27N5O3/c1-4-7-20(29)28(21(15(2)3)23(30)31)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)22-24-26-27-25-22/h5-6,8-13,15,21H,4,7,14H2,1-3H3,(H,30,31)(H,24,25,26,27)/t21-/m0/s1The compound features:
N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine can undergo various chemical reactions typical for amides and carboxylic acids:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to drive the reaction towards completion.
The mechanism of action for N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine primarily revolves around its interaction with the angiotensin II receptor (AT1). This compound has been shown to exhibit affinity for the AT1 receptor, which plays a crucial role in regulating blood pressure and fluid balance.
Upon binding to the AT1 receptor:
The compound should be stored at controlled temperatures (around +5°C) to maintain its integrity over time .
N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine finds applications primarily in pharmaceutical research as an impurity reference standard for Valsartan-related studies. Its significance lies in:
This compound exemplifies how modifications in amino acid structures can lead to significant changes in biological activity, making it an important subject for further research in medicinal chemistry.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1